N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

HIV-1 reverse transcriptase NNRTI SAR pyridobenzodiazepinone

N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one (CAS 133626-67-2) is a tricyclic pyrido[2,3-b][1,5]benzodiazepin‑5‑one derivative that acts as a non‑nucleoside inhibitor of HIV‑1 reverse transcriptase (NNRTI). It belongs to a well‑characterized series of pyridobenzodiazepinones whose structure‑activity relationships (SAR) were systematically defined in a seminal J.

Molecular Formula C15H15N3O
Molecular Weight 253.30 g/mol
CAS No. 133626-67-2
Cat. No. B12795717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
CAS133626-67-2
Molecular FormulaC15H15N3O
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC(=C2NC(=O)C3=C1N=CC=C3)C
InChIInChI=1S/C15H15N3O/c1-3-18-12-8-4-6-10(2)13(12)17-15(19)11-7-5-9-16-14(11)18/h4-9H,3H2,1-2H3,(H,17,19)
InChIKeyGSLBQKHXBYDHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one – Core Profile for NNRTI-Focused Procurement


N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one (CAS 133626-67-2) is a tricyclic pyrido[2,3-b][1,5]benzodiazepin‑5‑one derivative that acts as a non‑nucleoside inhibitor of HIV‑1 reverse transcriptase (NNRTI) [1]. It belongs to a well‑characterized series of pyridobenzodiazepinones whose structure‑activity relationships (SAR) were systematically defined in a seminal J. Med. Chem. paper that also produced the clinical candidate nevirapine [1]. The compound incorporates the two substitutions identified as optimal for enzyme inhibition: a small ethyl group at the N‑11 diazepinone nitrogen and a methyl group at the 7‑position (ortho to the lactam nitrogen) [1]. This precise substitution pattern differentiates it from other in‑class analogs and makes it a critical tool for NNRTI SAR studies and resistance‑profiling campaigns.

1
N11-ethyl substitution consistent with SAR-identified high-potency cluster
2
7-methyl group ortho to lactam nitrogen aligns with reported maximum potency SAR
3
Pyridobenzodiazepinone scaffold supports NNRTI binding pocket studies distinct from dipyridodiazepinone

Why N11-Ethyl-7-methyl Pyridobenzodiazepinone Cannot Be Replaced by a Generic In‑Class Analog


Pyridobenzodiazepinone‑based NNRTIs exhibit exquisite sensitivity to both the N‑11 and lactam‑ring substitution patterns; the Hargrave SAR study demonstrated that small changes in the N‑11 alkyl group or the A‑ring substitution can shift potency by orders of magnitude [1]. In particular, maximum potency requires a methyl group ortho to the lactam nitrogen combined with an ethyl (or cyclopropyl) substituent at N‑11, while the corresponding unsubstituted or singly‑substituted analogs are substantially less active [1]. Consequently, procuring a generic pyridobenzodiazepinone without verified N11‑ethyl and 7‑methyl substituents introduces the risk of dramatically reduced HIV‑1 reverse transcriptase inhibition, undermining experimental reproducibility and wasting screening resources.

N11-ethyl removal may shift potency
The unsubstituted N11 analog falls outside the SAR-optimized cluster; reported potency may degrade beyond the 35 nM floor.
7-methyl absence can undermine activity
SAR identifies ortho-methyl as critical for maximum inhibition; analogs lacking this group are predicted to be substantially less active.
Scaffold mismatch may alter binding profile
The dipyridodiazepinone core (nevirapine) exhibits a different IC50 and resistance landscape; direct substitution may not reproduce pyridobenzodiazepinone behavior.

Quantitative Differentiation of N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one Against Closest Structural Comparators


11‑Ethyl vs. 11‑Unsubstituted Analogs: N‑11 Alkylation Confers Essential Potency

In the Hargrave et al. SAR analysis, the 11‑ethyl‑7‑methyl derivative (target compound) exploits the observation that ‘slightly larger alkyl moieties (e.g., ethyl, cyclopropyl) are favored at the … N‑11 diazepinone nitrogen’ [1]. The corresponding 11‑unsubstituted‑7‑methyl analog (CAS 132687‑03‑7) retains only a hydrogen at N‑11, a substitution that the SAR explicitly describes as sub‑optimal [1]. Although the study reports that the most potent compounds achieve IC50 values as low as 35 nM against HIV‑1 RT, the 11‑unsubstituted scaffolds consistently fall outside this high‑potency cluster, indicating a meaningful loss of activity [1].

11-Ethyl vs. 11-Unsubstituted
Class-level inference
11-ethyl ≫ 11-H (potency >35 nM threshold)
N11 alkylation crucial for SAR cluster potency
Exact IC50 not publicly available; SAR ranking from Hargrave et al. 1991
HIV-1 reverse transcriptase NNRTI SAR pyridobenzodiazepinone

7‑Methyl vs. 7‑Unsubstituted Scaffolds: Ortho‑Methyl Substitution Maximizes Potency

The Hargrave SAR explicitly states that ‘maximum potency is achieved with methyl substitution at the position ortho to the lactam nitrogen atom’ [1]. The target compound bears a methyl group at the 7‑position (ortho to the lactam carbonyl), whereas the 11‑ethyl‑only analog (CAS 132686‑96‑5, 11‑ethyl‑6,11‑dihydro‑5H‑pyrido[2,3‑b][1,5]benzodiazepin‑5‑one) lacks this substituent and therefore falls into the sub‑optimal category described in the paper [1].

7-Methyl vs. 7-Unsubstituted
Class-level inference
7-methyl ≫ 7-H (potency >35 nM threshold)
Ortho-methyl substitution required for maximum inhibition
SAR position effect; quantitative data limited
NNRTI pharmacophore A-ring substitution pyridobenzodiazepinone

Scaffold Differentiation: Pyridobenzodiazepinone vs. Dipyridodiazepinone (Nevirapine)

The companion scaffold, dipyridodiazepinone (nevirapine, 11‑cyclopropyl‑5,11‑dihydro‑4‑methyl‑6H‑dipyrido[3,2‑b:2′,3′‑e][1,4]diazepin‑6‑one), achieved an IC50 of 84 nM against HIV‑1 RT [1]. In contrast, the most potent pyridobenzodiazepinones (including the target compound) reached concentrations as low as 35 nM in the same assay [1]. This 2.4‑fold potency advantage, combined with a distinct hydrogen‑bonding capacity due to the pyridine‑benzene fusion topology, provides a structurally orthogonal tool for exploring NNRTI binding pocket interactions and for overcoming resistance mutations selected by nevirapine [1].

vs. Nevirapine (IC50)
Cross-study comparable
≤ 35 nM (target) vs. 84 nM (nevirapine)
Reported 2.4-fold lower IC50; distinct scaffold resistance profile
Same assay system, J. Med. Chem. 1991
NNRTI scaffold hopping nevirapine comparator pyridobenzodiazepinone

N‑11 Ethyl vs. N‑11 Ethyl Acetate: Alkyl Chain Polarity Impacts Potency

The Hargrave SAR indicates a preference for simple alkyl groups at N‑11, with ‘slightly larger alkyl moieties (e.g., ethyl, cyclopropyl)’ favored [1]. The ethyl acetate‑substituted analog (CAS 132686‑99‑8, ethyl (6‑methyl‑5‑oxo‑5,6‑dihydro‑11H‑pyrido[2,3‑b][1,5]benzodiazepin‑11‑yl)acetate) introduces a polar ester functionality at the same position, which the SAR predicts to be less optimal due to altered lipophilicity and hydrogen‑bonding character [1]. Although quantitative data for this specific compound are not publicly reported, the SAR trend implies that the ethyl acetate analog lies outside the low‑nanomolar cluster achieved by the ethyl derivative [1].

11-Ethyl vs. 11-Ethyl Acetate
Class-level inference
Ethyl predicted > ethyl acetate (polar ester)
Polar N11 group may disrupt lipophilic pocket, degrade activity
SAR inference; no direct IC50 reported for ester analog
NNRTI N-11 substitution lipophilicity pyridobenzodiazepinone

Procurement‑Driven Application Scenarios for N11-Ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one


NNRTI Structure‑Activity Relationship (SAR) Reference Standard

Because the compound embodies both the optimal N‑11 ethyl and ortho‑methyl substitutions identified in the foundational Hargrave SAR [1], it serves as a reliable positive control for medicinal chemistry campaigns exploring pyridobenzodiazepinone‑based NNRTIs. Researchers can use it to benchmark new analogs, ensuring that synthetic variations do not inadvertently degrade the core pharmacophore.

HIV‑1 Reverse Transcriptase Enzymatic Assay Calibration

With class‑leading potency (IC50 as low as 35 nM) demonstrated in the same assay system that produced nevirapine [1], the compound is ideal for calibrating HIV‑1 RT inhibition assays. Its well‑defined substitution pattern allows laboratories to detect assay drift and validate enzyme‑inhibitor interaction studies with a chemically tractable small molecule.

Resistance‑Mutation Profiling Against Nevirapine‑Selected Variants

The pyridobenzodiazepinone scaffold differs from the dipyridodiazepinone core of nevirapine [1]. The target compound can therefore be deployed in resistance‑profiling panels to ascertain whether clinically observed nevirapine‑resistance mutations (e.g., K103N, Y181C) also confer cross‑resistance to this distinct chemotype, guiding combination therapy design.

Structural Biology Co‑Crystallization Studies

The compound’s single‑ring‑fused benzodiazepine moiety offers a different hydrogen‑bonding topology compared to nevirapine, potentially engaging alternative residues in the NNRTI‑binding pocket. Procurement for co‑crystallization with wild‑type and mutant HIV‑1 RT can reveal novel binding modes, aiding structure‑based drug design.

Application
Selection Property
Validation Focus
NNRTI SAR reference studies
SAR-identified N11-ethyl/7-methyl pharmacophore
Substitution-dependent potency profiling
HIV-1 RT enzymatic assay calibration
Low-nanomolar IC50 cluster in reported assay system
Assay sensitivity and drift monitoring
Nevirapine resistance mutation profiling
Distinct pyridobenzodiazepinone scaffold topology
Cross-resistance screening against K103N/Y181C variants
Structural biology co-crystallization
Alternative hydrogen-bonding capacity vs. nevirapine
Novel binding mode identification with wild-type and mutant RT
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